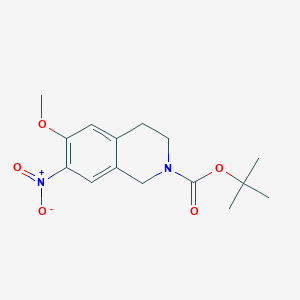

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

描述

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a tetrahydroisoquinoline (THIQ) derivative featuring a tert-butyl carbamate (Boc) protecting group at the 2-position, with methoxy (-OCH₃) and nitro (-NO₂) substituents at the 6- and 7-positions, respectively. THIQ derivatives are pivotal in medicinal chemistry due to their structural resemblance to neurotransmitters and their versatility in drug discovery. The Boc group enhances stability and modulates solubility, while the 6- and 7-substituents influence electronic and steric properties, impacting reactivity and biological activity .

属性

IUPAC Name |

tert-butyl 6-methoxy-7-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-6-5-10-8-13(21-4)12(17(19)20)7-11(10)9-16/h7-8H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGSQXWPJRFDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), sodium borohydride (NaBH4)

Substitution: Alkyl halides, strong bases

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

Reduction: Amino derivatives

Substitution: Various substituted isoquinoline derivatives

Oxidation: Quinoline derivatives

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibit promising anticancer properties. The nitro group in the compound can be reduced to an amine, potentially enhancing its biological activity against certain cancer cell lines. Studies have shown that derivatives of tetrahydroisoquinoline possess cytotoxic effects on various cancer types, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. The structural features of tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Properties

Some studies suggest that isoquinoline derivatives can exhibit analgesic effects. The presence of the methoxy and nitro groups may influence the compound's interaction with pain receptors or pathways involved in pain perception. Further pharmacological studies are necessary to elucidate these effects fully .

Synthetic Intermediate

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is useful as a synthetic intermediate in organic chemistry. Its ability to undergo various chemical reactions—such as reduction and substitution—makes it a valuable building block for synthesizing more complex molecules .

Chiral Auxiliary

In asymmetric synthesis, this compound can be utilized as a chiral auxiliary due to its stereogenic centers. This application is critical in producing enantiomerically pure compounds that are essential in pharmaceuticals .

Derivatives and Modifications

The versatility of tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate allows for the development of various derivatives that may enhance its biological activity or selectivity towards specific targets. Modifications can include altering the nitro group or substituting different functional groups at various positions on the isoquinoline ring .

Potential Drug Conjugates

The compound may serve as a precursor for drug conjugates that target specific tissues or cells within the body. By linking it with other pharmacologically active moieties through a linker system, researchers can create targeted therapies with improved efficacy and reduced side effects .

Case Studies

作用机制

The mechanism of action of tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isoquinoline core can interact with enzymes and receptors, modulating their activity and influencing cellular processes .

相似化合物的比较

Comparison with Similar Compounds

Substituent Effects at the 6- and 7-Positions

The 6- and 7-positions of THIQ derivatives are critical for modulating pharmacological activity and physicochemical properties. Key comparisons include:

- Electron-Withdrawing vs. Methoxy at the 6-position (electron-donating) may counterbalance the nitro group’s electronic effects, influencing redox stability and interaction with biological targets.

- 7-Amino (tert-butyl 7-amino-THIQ-2-carboxylate, ): The amino group is a common precursor for further functionalization, whereas the nitro group in the target compound could serve as a synthetic intermediate for such derivatives. 6-Cyano/7-Oxazolylmethoxy (Compound 11a, ): The cyano group’s strong electron-withdrawing nature and heterocyclic substituents may confer distinct solubility and bioactivity profiles.

Physicochemical Properties

- Stability: The nitro group may reduce stability under reducing conditions but could be advantageous in prodrug design. In contrast, acetamido ( ) and amino ( ) derivatives exhibit higher hydrolytic stability.

- Molecular Weight : While the target compound’s exact molecular weight is unspecified, analogs like 6-methyl-THIQ (147.22 g/mol, ) and Boc-protected derivatives (e.g., 11a ) suggest a range of 350–400 g/mol.

Data Table: Key Comparisons of THIQ Derivatives

生物活性

Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (CAS Number: 1427460-20-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be represented by the following formula:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 304.34 g/mol |

| Appearance | Solid |

| Purity | 97% |

| CAS Number | 1427460-20-5 |

Anticancer Properties

Research indicates that Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- Cell Proliferation Inhibition : The compound has shown cytotoxic effects against colon carcinoma cells (HT-29) with an IC50 value indicating effective inhibition at concentrations as low as 150 nM after 24 hours of exposure. It disrupts the G0/G1 phase of the cell cycle and reduces the expression of cyclins and cyclin-dependent kinases in HepG2 liver cancer cells .

- Apoptotic Pathways : The compound is believed to induce apoptosis through mitochondrial pathways. It activates caspase-dependent pathways leading to cellular apoptosis characterized by loss of mitochondrial membrane potential and release of cytochrome C .

The biological activity of Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be attributed to its structural properties that allow it to interact with various molecular targets involved in cancer progression:

- Cyclin-dependent Kinases (CDKs) : The compound acts as an inhibitor of CDK1, which is crucial for cell cycle regulation. By inhibiting CDK activity, it effectively halts the proliferation of cancer cells .

- Tumor Microenvironment Interaction : In vivo studies utilizing zebrafish xenotransplantation models have shown that treatment with this compound led to a minor regression of tumors at concentrations around 0.5 μM .

Study 1: In Vitro Efficacy

In a controlled laboratory setting, Tert-butyl 6-methoxy-7-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent reduction in cell viability, with notable morphological changes consistent with apoptosis.

Study 2: In Vivo Analysis

A study conducted on zebrafish models demonstrated the compound's ability to inhibit tumor growth. Treated embryos exhibited reduced tumor sizes compared to controls, suggesting promising therapeutic potential in vivo .

常见问题

Q. How can this compound serve as a precursor in structure-activity relationship (SAR) studies for central nervous system (CNS) drug discovery?

- Methodological Answer : The nitro group facilitates reduction to amines for further functionalization (e.g., Pd/C hydrogenation to 7-amino derivatives). Coupling with sulfonamide or urea moieties via EDC/HOBt chemistry generates analogs for testing μ-opioid receptor affinity . In vivo metabolic stability can be assessed using liver microsome assays (e.g., human CYP3A4 incubation, LC-MS/MS quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。